![molecular formula C11H9N3O3S B2445495 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 60338-58-1](/img/structure/B2445495.png)
3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide
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Overview
Description
“3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocycles in the world of chemistry due to their aromatic properties .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The specific chemical reactions involving “3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide” are not detailed in the available resources.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide” are not detailed in the available resources.Scientific Research Applications
Antitumor and Cytotoxic Activity
3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide: has shown promise in antitumor and cytotoxic studies. Researchers have synthesized related compounds and evaluated their effects on various human tumor cell lines. While specific mechanisms of action remain to be fully elucidated, this compound demonstrated potent activity against prostate cancer cells .
Synthesis Pathways
The compound can be synthesized through a series of reactions. One such pathway involves the conversion of 2-acylaminothiazole to amino-nitro-thiazole, followed by acylation. The details of these synthetic steps are cited from the literature . Further exploration of synthetic routes may provide insights into its broader applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, like this compound, may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . They can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been shown to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes or stimulating or blocking receptors .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Thiazole is stable under acidic conditions and hydrolyzed under alkaline conditions , which suggests that the pH of the environment could influence the compound’s action.
properties
IUPAC Name |
3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7-3-2-4-8(5-7)10(15)13-11-12-6-9(18-11)14(16)17/h2-6H,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHUKSCALPDKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
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